N,N'-dipentylpentanediamide

説明

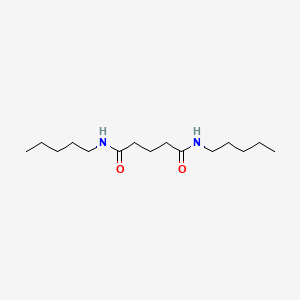

N,N'-Dipentylpentanediamide is a diamide compound characterized by a pentanediamide backbone with pentyl groups attached to both nitrogen atoms. Diamides of this type typically exhibit high thermal stability and lipophilicity due to their alkyl substituents, making them relevant in polymer synthesis and solvent applications .

特性

分子式 |

C15H30N2O2 |

|---|---|

分子量 |

270.41 g/mol |

IUPAC名 |

N,N'-dipentylpentanediamide |

InChI |

InChI=1S/C15H30N2O2/c1-3-5-7-12-16-14(18)10-9-11-15(19)17-13-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |

InChIキー |

LRIZLBUNBYVRJA-UHFFFAOYSA-N |

正規SMILES |

CCCCCNC(=O)CCCC(=O)NCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes:

The synthetic preparation of N,N’-dipentylpentanediamide involves the reaction of pentanediamine (also known as 1,5-diaminopentane) with pentanoyl chloride (pentanoic acid chloride). The reaction proceeds as follows:

H3C−C(=O)−Cl+H3C−C(=O)−NH2→H3C−C(=O)−NH−C(=O)−NH2+HCl

Industrial Production:

While there is limited information on large-scale industrial production, N,N’-dipentylpentanediamide can be synthesized in the laboratory using the above method.

化学反応の分析

N,N’-dipentylpentanediamide can undergo various reactions, including:

Amide Hydrolysis: Treatment with strong acids or bases leads to hydrolysis of the amide bonds, yielding pentanediamine and pentanoic acid.

Substitution Reactions: The amide functional groups can be substituted with other nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Oxidation and Reduction: The carbonyl groups can participate in oxidation or reduction reactions.

Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (amines, alcohols).

科学的研究の応用

N,N’-dipentylpentanediamide finds applications in various fields:

Medicinal Chemistry: It may serve as a building block for designing bioactive compounds.

Polymer Chemistry: Its bifunctional nature makes it useful in polymer synthesis.

Surfactants: The long alkyl chains contribute to surfactant properties.

作用機序

化合物の作用機序は、その特定の用途によって異なります。例えば、

- 薬物設計では、特定の酵素や受容体に作用する可能性があります。

- 重合では、鎖の成長に関与します。

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and molecular characteristics of N,N'-dipentylpentanediamide and related diamides, derived from the provided evidence:

*Theoretical molecular weight calculated based on the formula C₁₅H₃₀N₂O₂.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: Longer chains (e.g., pentyl in this compound vs. butyl in tetrabutylpentanediamide) enhance lipophilicity and reduce water solubility. This property is critical in applications requiring non-polar solvents or plasticizers . Shorter chains (e.g., methyl in tetramethylpentanediamide) lower molecular weight and boiling points, favoring use in low-temperature processes .

- Aromatic vs. Diethylamino groups (e.g., in N~1~,N~5~-bis[4-(diethylamino)phenyl]pentanediamide) may impart basicity and UV absorption, relevant in photochemical applications .

Thermal and Stability Profiles

Thermal Stability :

- Tetrabutylpentanediamide exhibits high thermal stability (evidenced by its use in polyimide synthesis), attributed to strong van der Waals interactions between bulky butyl groups .

- Methyl-substituted analogs (e.g., tetramethylpentanediamide) likely decompose at lower temperatures due to weaker intermolecular forces .

Chemical Stability :

- Nitrophenyl-substituted diamides may undergo nitro-group reduction under reductive conditions, offering pathways for functional group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。